6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a chemical compound with the formula C10H8Br2N2O2S and a molecular weight of 380.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two bromine atoms attached at positions 6 and 8, and a methylsulfonyl group attached at position 3 .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study by Mulchin et al. (2010) discussed the synthesis of a series of quinolinequinones, including compounds related to 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine, which were assessed for anti-tumor, anti-inflammatory activities, and the ability to inhibit the growth of Mycobacterium bovis BCG. The introduction of sulfur groups at specific positions on the quinolinequinone core resulted in compounds with selective toxicity towards leukemic cells over T-cells, a desirable property for anti-cancer drugs. Additionally, compounds exhibiting significant anti-inflammatory activity were identified (Mulchin et al., 2010).
Antimalarial Activity
Vangapandu et al. (2003) synthesized and evaluated the antimalarial activities of 8-quinolinamines and their pro prodrug analogues. The most effective 8-quinolinamines displayed superior in vitro and in vivo biological efficacy against both drug-sensitive and drug-resistant malaria strains compared to the standard drug chloroquine. The study highlights the potential of 8-quinolinamines as promising antimalarial agents (Vangapandu et al., 2003).
Broad-Spectrum Anti-infective Properties
Jain et al. (2018) reported the synthesis of 8-quinolinamines bearing various substituents and their amino acid conjugates as broad-spectrum anti-infectives. These compounds exhibited potent antimalarial, antileishmanial, antifungal, and antibacterial activities, showing promise as therapeutic agents against drug-resistant pathogens (Jain et al., 2018).
Synthesis and Pharmacological Applications
Germano et al. (2020) evaluated the efficacy of a glucagon-like peptide-1 receptor agonist therapy in mitigating adverse left ventricular (LV) remodeling post-infarction. This compound, related to this compound, showed significant reduction in adverse LV remodeling and decline of cardiac function, suggesting a novel therapeutic approach for heart failure following infarction (Germano et al., 2020).
Properties
IUPAC Name |
6,8-dibromo-3-methylsulfonylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBCXJLWSFDGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.